

Zoxazolamine: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Zoxazolamine

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Abstract

Zoxazolamine, a centrally acting muscle relaxant and uricosuric agent, was introduced in the 1950s but later withdrawn due to hepatotoxicity. Despite its clinical discontinuation, **zoxazolamine** remains a valuable tool in pharmacological research, particularly for studying cytochrome P450 (CYP450) enzyme activity. This technical guide provides an in-depth overview of **zoxazolamine**'s chemical structure, physicochemical properties, mechanism of action, metabolism, and the experimental protocols used to elucidate these characteristics. The information is presented to support ongoing research and drug development efforts that may involve this compound or its structural analogs.

Chemical Structure and Identification

Zoxazolamine, with the IUPAC name 5-chloro-1,3-benzoxazol-2-amine, is a chlorinated benzoxazole derivative.^{[1][2][3]} Its fundamental structure consists of a fused benzene and oxazole ring system, with a chlorine atom substituted at the fifth position and an amino group at the second position.

Table 1: Chemical Identification of **Zoxazolamine**

Identifier	Value	Reference(s)
IUPAC Name	5-chloro-1,3-benzoxazol-2-amine	[1] [2]
CAS Registry Number	61-80-3	[1]
Chemical Formula	C ₇ H ₅ ClN ₂ O	[1]
Molecular Weight	168.58 g/mol	[1]
SMILES	<chem>C1=CC2=C(C=C1Cl)N=C(O2)N</chem>	[1]
InChI	InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)	[1]
Synonyms	2-Amino-5-chlorobenzoxazole, Flexin, Contrazole	[1]

Physicochemical Properties

The physicochemical properties of **zoxazolamine** are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. It is a crystalline solid with limited aqueous solubility.

Table 2: Physicochemical Properties of **Zoxazolamine**

Property	Value	Reference(s)
Melting Point	181-186 °C	[4]
Solubility	Sparingly soluble in water. Soluble in ethanol (~10 mg/mL), DMSO (~50 mg/mL), and DMF (~50 mg/mL).	[5]
pKa	1.37 (Basic)	[6]
LogP	1.89 - 2.06	[6][7]
UV Absorption Maxima (in Methanol)	244 nm, 285 nm	[2]

Pharmacology and Mechanism of Action

Zoxazolamine exerts its pharmacological effects through two primary mechanisms: as a centrally acting muscle relaxant and as a uricosuric agent.

Muscle Relaxant Activity

The muscle relaxant properties of **zoxazolamine** are attributed to its action on the central nervous system. It has been shown to activate intermediate-conductance calcium-activated potassium channels (IKCa or KCa3.1), also known as SK4 channels. Activation of these channels in neurons leads to hyperpolarization, which reduces neuronal excitability and consequently decreases muscle tone.



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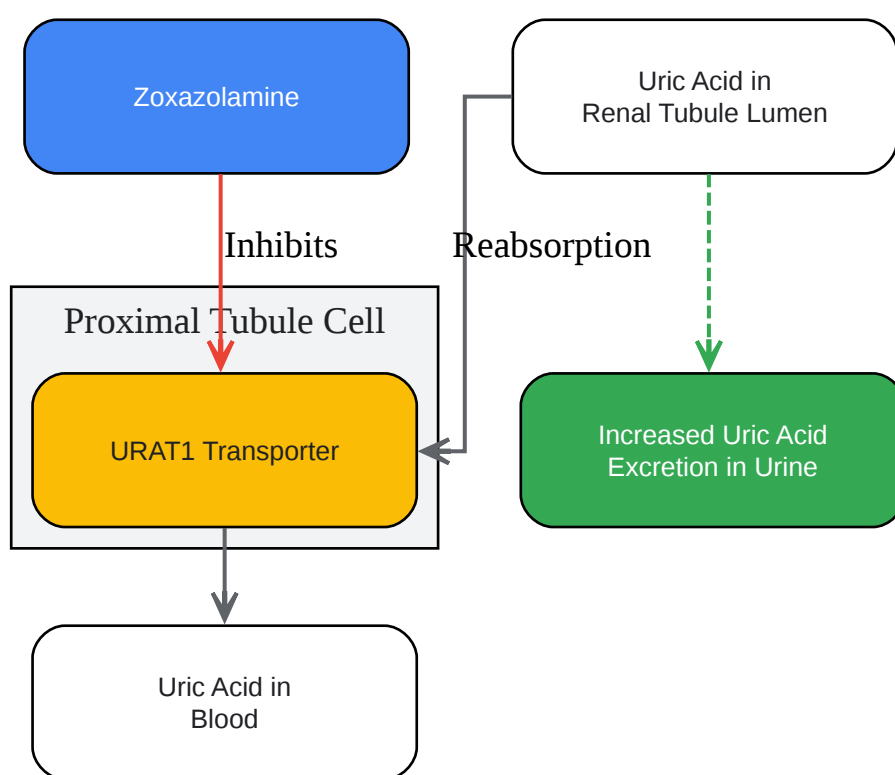
Zoxazolamine's proposed mechanism of action as a muscle relaxant.

Furthermore, studies have indicated that **zoxazolamine** and its active metabolite, chlorzoxazone, decrease the firing rate of nigrostriatal dopaminergic neurons, which may also

contribute to its muscle relaxant effects.

Uricosuric Activity

Zoxazolamine promotes the renal excretion of uric acid, making it a uricosuric agent. This effect is beneficial in the treatment of gout. The primary mechanism is believed to be the inhibition of the urate transporter 1 (URAT1) in the proximal tubules of the kidneys. By blocking the reabsorption of uric acid from the renal filtrate back into the bloodstream, **zoxazolamine** increases its urinary excretion, thereby lowering plasma uric acid levels.



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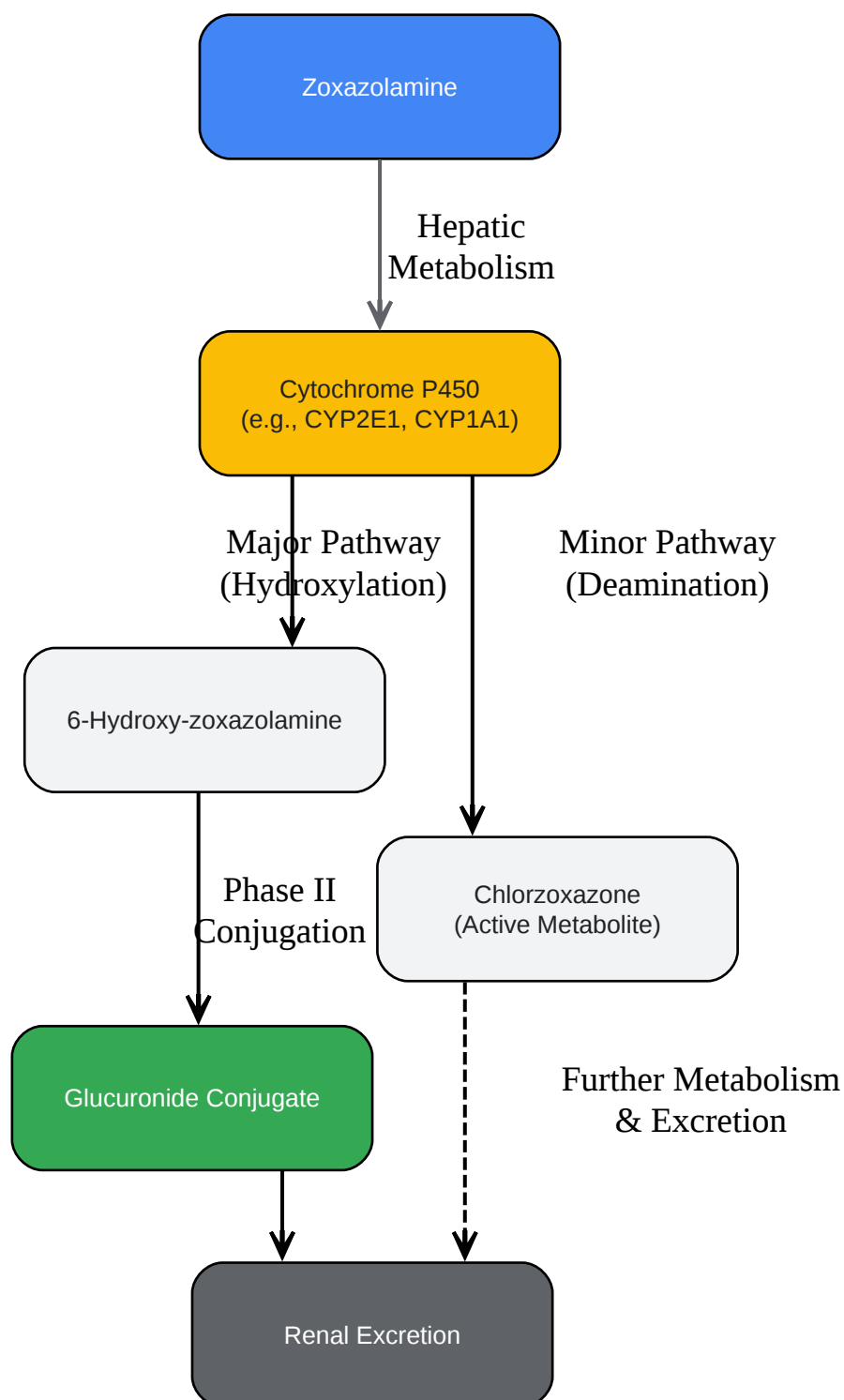
*The uricosuric action of **zoxazolamine** in the kidney.*

Metabolism and Hepatotoxicity

Metabolic Pathways

Zoxazolamine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic transformation is hydroxylation at the 6-position of the benzoxazole ring, followed by glucuronidation to facilitate excretion. A minor but significant metabolic pathway

involves the deamination of **zoxazolamine** to its corresponding oxo-derivative, chlorzoxazone. Chlorzoxazone is also pharmacologically active as a muscle relaxant and is itself a substrate for CYP2E1 and, to a lesser extent, CYP1A1.



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*Metabolic pathways of **zoxazolamine**.*

Hepatotoxicity

The clinical use of **zoxazolamine** was terminated due to reports of severe hepatotoxicity. While the precise mechanism of **zoxazolamine**-induced liver injury is not fully elucidated, it is hypothesized to involve the formation of reactive metabolites. These electrophilic intermediates can covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction, oxidative stress, and an immune response, ultimately culminating in hepatocellular damage. The hepatotoxicity of its metabolite, chlorzoxazone, is considered to be an idiosyncratic reaction, possibly with a hypersensitivity component.

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the study of **zoxazolamine**.

In Vitro Metabolism using Liver Microsomes

Objective: To determine the metabolic fate of **zoxazolamine** and identify the enzymes involved.

Methodology:

- **Preparation of Microsomes:** Liver microsomes are prepared from homogenized liver tissue (e.g., from rats or human donors) by differential centrifugation.
- **Incubation:** **Zoxazolamine** (at a concentration range of 1-100 μM) is incubated with liver microsomes (0.5-1.0 mg/mL protein) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C.
- **Cofactor Addition:** The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- **Incubation Time:** Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile or methanol).
- **Sample Analysis:** After centrifugation to precipitate proteins, the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS).

detection to identify and quantify **zoxazolamine** and its metabolites.

- **Enzyme Identification:** To identify the specific CYP450 isoforms involved, the experiment can be repeated in the presence of specific chemical inhibitors or using recombinant human CYP enzymes.

Zoxazolamine Paralysis Time Assay in Rodents

Objective: To assess the in vivo activity of hepatic drug-metabolizing enzymes.

Methodology:

- **Animal Model:** Male mice or rats are used.
- **Drug Administration:** **Zoxazolamine** is administered intraperitoneally (i.p.) at a dose that induces a temporary loss of the righting reflex (e.g., 50-100 mg/kg).
- **Observation:** The time from the loss of the righting reflex to its recovery is measured. This duration is referred to as the "paralysis time."
- **Data Interpretation:** A longer paralysis time indicates slower metabolism of **zoxazolamine**, suggesting a lower activity of the responsible hepatic enzymes. This assay is often used to evaluate the inducing or inhibiting effects of other compounds on CYP450 activity.

Patch-Clamp Electrophysiology for Ion Channel Modulation

Objective: To investigate the effect of **zoxazolamine** on specific ion channels.

Methodology:

- **Cell Culture:** A cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with the gene for IKCa/SK4 channels) is used.
- **Electrophysiological Recording:** The whole-cell or inside-out patch-clamp technique is employed to record the ionic currents flowing through the channels.

- Drug Application: **Zoxazolamine** is applied to the cells at various concentrations via a perfusion system.
- Data Acquisition and Analysis: The changes in the amplitude and kinetics of the ion currents in response to **zoxazolamine** are recorded and analyzed to determine the potency (EC₅₀) and efficacy of the drug on the channel.

Conclusion

Zoxazolamine, despite its withdrawal from clinical use, remains a compound of significant interest to the scientific community. Its well-characterized metabolic pathways make it a useful probe for studying CYP450 enzyme function. Furthermore, its mechanisms of action as a muscle relaxant and uricosuric agent provide insights into the modulation of neuronal excitability and renal transport processes. A thorough understanding of its chemical properties, biological activities, and toxicological profile is essential for researchers utilizing this compound and for the development of safer, more effective drugs with similar therapeutic applications. The experimental protocols detailed herein provide a foundation for the continued investigation of **zoxazolamine** and related compounds.

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